Regiochemical Identity: Exclusive Access to the Valdecoxib Pharmacophore Versus the 3-Methyl Regioisomer
The 3-phenyl-5-methyl-4-bromo substitution pattern of 4-bromo-5-methyl-3-phenylisoxazole (CAS 31295-65-5) yields, after Suzuki coupling with 4-sulfonamide phenylboronic acid, the COX-2 inhibitor valdecoxib (IC50 COX-2 = 5 nM, COX-1 = 140 μM) [1]. In contrast, the regioisomer 4-bromo-3-methyl-5-phenylisoxazole (CAS 31301-50-5) would produce a 3-methyl-5-phenyl-4-aryl isoxazole scaffold that cannot adopt the valdecoxib binding geometry . The structural difference is absolute: the 5-methyl regioisomer cannot access the valdecoxib pharmacophore under any conditions.
| Evidence Dimension | Regiochemical suitability for valdecoxib synthesis |
|---|---|
| Target Compound Data | 4-Bromo-5-methyl-3-phenylisoxazole → valdecoxib (IC50 COX-2 = 5 nM) |
| Comparator Or Baseline | 4-Bromo-3-methyl-5-phenylisoxazole → non-valdecoxib scaffold (no reported COX-2 activity) |
| Quantified Difference | Absolute selectivity: only the 5-methyl-3-phenyl regioisomer yields the active valdecoxib scaffold |
| Conditions | Suzuki-Miyaura cross-coupling with 4-sulfonamide phenylboronic acid, Pd(PPh3)4, Na2CO3, EtOH-H2O, reflux |
Why This Matters
Procurement of the incorrect regioisomer results in a synthetic dead-end for valdecoxib and related COX-2 inhibitors, wasting both synthetic effort and material costs.
- [1] Kumar JSD, Ho MK, Leung JM, Toyokuni T. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Adv Synth Catal. 2002;344(10):1146-1151. DOI: 10.1002/1615-4169(200212)344:10<1146::AID-ADSC1146>3.0.CO;2-1 View Source
